1,2-Propanediol, 3-((2-aminoethyl)amino)-
Overview
Description
1,2-Propanediol, 3-((2-aminoethyl)amino)- , also known as 3-Amino-1,2-propanediol , is a chemical compound with the molecular formula C₃H₉NO₂ . It is a colorless, hygroscopic liquid that plays a significant role in various applications, including pharmaceuticals, cosmetics, and industrial processes. The compound is also referred to as APD or Isoserinol .
Synthesis Analysis
APD can be synthesized by reacting 3-chloro-1,2-propanediol with ammonia . The process involves nucleophilic substitution, resulting in the formation of the amino group at the 3-position of the propanediol backbone .
Molecular Structure Analysis
Scientific Research Applications
Synthetic Studies and Derivatives
- 1-Phenyl-1-amino-2, 3-propanediol, a derivative of 1,2-Propanediol, 3-((2-aminoethyl)amino)-, was synthesized through ammonolysis, indicating its utility in synthetic chemistry (Suami, Uchida, & Umezawa, 1956).
Biotechnological Production and Engineering
- The compound's broader category, 1,3-Propanediol, is used as a monomer in various products and can be biosynthesized using genetically engineered microorganisms, showcasing its importance in biotechnology (Yang et al., 2018).
Chemical Synthesis and Applications
- Serinol (2-amino-1,3-propanediol), another related compound, is used in the synthesis of antibiotics, contrast agents, and chemical sphingosine/ceramide synthesis, highlighting its diverse chemical applications (Andreeßen & Steinbüchel, 2011).
Production Methods and Advances
- Advances in biotechnological production of 1,3-propanediol emphasize its industrial significance, especially in the context of sustainable and cost-effective production methods (Kaur, Srivastava, & Chand, 2012).
Metabolic Engineering for Production
- The metabolic engineering of Escherichia coli for 1,2-propanediol production through lactic acid showcases innovative methods to produce this compound, reflecting its potential in industrial applications (Niu et al., 2018).
Future Directions
Properties
IUPAC Name |
3-(2-aminoethylamino)propane-1,2-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2O2/c6-1-2-7-3-5(9)4-8/h5,7-9H,1-4,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFWIOGJYCWFBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCC(CO)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60095-23-0 | |
Record name | 1,2-Propanediol, 3-((2-aminoethyl)amino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060095230 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC339497 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339497 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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